Bienvenue dans la boutique en ligne BenchChem!

(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Epigenetics LSD1/KDM1 inhibition MAO selectivity

(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride (CAS 1807938-58-4) is a chiral trans-2-arylcyclopropylamine (2-ACPA) derivative bearing an ortho-difluoromethoxy (–OCF₂H) substituent on the phenyl ring, supplied as the hydrochloride salt with molecular formula C₁₀H₁₂ClF₂NO and molecular weight 235.66 g/mol. The compound belongs to the phenylcyclopropylamine (PCPA) class, which includes the clinically used irreversible monoamine oxidase (MAO) inhibitor tranylcypromine and the LSD1 inhibitor tool compound S2101.

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66
CAS No. 1807938-58-4
Cat. No. B2644348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
CAS1807938-58-4
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2OC(F)F.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13;/h1-4,7-8,10H,5,13H2;1H/t7-,8+;/m0./s1
InChIKeyADEHMUXHUAEOMV-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride (CAS 1807938-58-4): Chiral Cyclopropylamine Building Block with Ortho-Difluoromethoxy Substitution


(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride (CAS 1807938-58-4) is a chiral trans-2-arylcyclopropylamine (2-ACPA) derivative bearing an ortho-difluoromethoxy (–OCF₂H) substituent on the phenyl ring, supplied as the hydrochloride salt with molecular formula C₁₀H₁₂ClF₂NO and molecular weight 235.66 g/mol . The compound belongs to the phenylcyclopropylamine (PCPA) class, which includes the clinically used irreversible monoamine oxidase (MAO) inhibitor tranylcypromine and the LSD1 inhibitor tool compound S2101 [1]. The (1R,2S) stereochemistry defines the trans configuration with the amine at C1 in the R-orientation and the aryl group at C2 in the S-orientation. The ortho-difluoromethoxy substitution pattern distinguishes this compound from the more commonly studied para-substituted analogs and imparts distinct conformational polarity and metabolic stability properties relevant to medicinal chemistry SAR exploration [2].

Why (1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine HCl Cannot Be Replaced by Generic 2-Phenylcyclopropylamine Analogs


Generic substitution within the 2-arylcyclopropylamine class is not pharmacologically or structurally interchangeable because three critical variables—aryl ring substitution position (ortho vs. para), aryl ether type (–OCF₂H vs. –OCH₃), and absolute stereochemistry (1R,2S vs. racemic or cis)—simultaneously control target engagement profiles, selectivity, and metabolic fate . Tranylcypromine (unsubstituted 2-PCPA) potently inhibits both MAO-A (Ki = 5 μM) and MAO-B (Ki = 26 μM) but is a weak LSD1 inhibitor (IC₅₀ = 184 μM), whereas ortho-substituted trans-2-PCPA derivatives are structurally predicted to gain LSD1 selectivity through steric exclusion of MAO-B active-site residues [1]. The difluoromethoxy group further differentiates this compound from methoxy analogs: the –OCF₂H moiety can interconvert between lipophilic and polar conformations, enabling environmental polarity adaptation not possible with –OCH₃, and the electron-withdrawing fluorine atoms reduce susceptibility to cytochrome P450-mediated oxidative O-dealkylation [2]. Substituting this compound with a para isomer or racemic mixture therefore alters or obliterates the stereoelectronic features that define its SAR profile.

Quantitative Differentiation Evidence for (1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine HCl Against Key Comparators


Ortho-Substitution Structural Basis for Predicted LSD1-over-MAO-B Selectivity vs. Tranylcypromine

In the Mimasu et al. (2010) structural study of LSD1 and MAO-B co-crystallized with tranylcypromine-derived inhibitors, ortho-substituted trans-2-PCPA derivatives were predicted to experience drastic steric hindrance with MAO-B active-site residues Y398 and Y435, while the wider LSD1 active-site cavity accommodates ortho-substituents without steric penalty [1]. This ortho-substitution strategy was the explicit design rationale for S2101 and related high-selectivity LSD1 inhibitors. Tranylcypromine (unsubstituted 2-PCPA) showed LSD1 IC₅₀ = 184 μM with poor selectivity (Ki MAO-A = 5 μM; Ki MAO-B = 26 μM), whereas ortho-substituted 2-PCPA derivatives achieved kinact/KI values up to 4560 M⁻¹s⁻¹ against LSD1 . The target compound's ortho-difluoromethoxy phenyl substitution positions it within this validated structural strategy. No direct IC₅₀ data were located for this specific compound at the time of evidence collection.

Epigenetics LSD1/KDM1 inhibition MAO selectivity

Difluoromethoxy (–OCF₂H) Conformational Polarity vs. Methoxy (–OCH₃) on Phenyl Ring

Müller (2014) demonstrated through bond vector polarity analysis that the trifluoromethoxy (–OCF₃) group is intrinsically lipophilic relative to –OCH₃ (ΔlogP positive), whereas the difluoromethoxy (–OCF₂H) group is uniquely capable of interconverting between a highly lipophilic and a polar conformation depending on the local molecular environment [1]. The endo-endo conformation of –OCF₂H presents a polar surface, while the exo-exo conformation is lipophilic, giving –OCF₂H a 'conformational adaptor' property absent in –OCH₃ and –OCF₃. In PDE4D inhibitor SAR, replacement of 3‑OCH₃ with 3‑OCF₂H maintained PDE4D3 inhibitory activity while improving selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [2]. Additionally, Chauret et al. (2002) demonstrated that –OCH₃ → –OCF₂H replacement reduces susceptibility to cytochrome P450-mediated oxidative O-dealkylation, a major metabolic clearance pathway for methoxy-substituted aromatics [3].

Medicinal chemistry Lipophilicity modulation Metabolic stability

Ortho (2-Position) vs. Para (4-Position) Difluoromethoxy Substitution: Differential Chemical Space and Predicted Target Engagement

The target compound (CAS 1807938-58-4) bears the –OCF₂H group at the ortho (2-) position of the phenyl ring, whereas the commercially available para isomer is CAS 1807939-84-9 . In the 2-arylcyclopropylamine class, the substitution position on the phenyl ring critically determines inhibitor-enzyme interaction geometry. Mimasu et al. (2010) explicitly demonstrated that ortho-phenyl extensions in trans-2-PCPA derivatives confer LSD1 selectivity via steric discrimination against MAO-B, while para-substituents do not engage this selectivity mechanism [1]. The ortho position places the substituent in closer proximity to the cyclopropane ring and amine, potentially influencing both the pKa of the amine (through inductive/field effects) and the dihedral angle between the aryl and cyclopropyl rings [2]. The para isomer (CAS 1807939-84-9) presents the –OCF₂H group distal to the cyclopropane-amine pharmacophore, resulting in a different electrostatic surface and steric profile even though the two isomers share identical molecular formula and molecular weight (235.66 g/mol as HCl salt). Open-source purity specifications indicate both the ortho (target) and para isomers are typically supplied at 95% minimum purity .

Positional isomer SAR LSD1 inhibitor design Chemical biology tool compounds

Defined (1R,2S) Absolute Stereochemistry vs. Racemic or cis-Diastereomeric Mixtures

The (1R,2S) absolute configuration defines the trans relationship between the amine and aryl substituents on the cyclopropane ring, matching the stereochemistry of the active enantiomer of tranylcypromine [1]. In the broader fluorinated phenylcyclopropylamine literature, trans-isomers were consistently more potent MAO inhibitors than cis-isomers, with stereochemistry at both cyclopropane carbons influencing potency and MAO-A/MAO-B selectivity [2]. Ye et al. (2005) reported that for 1-aryl-2-fluoro-cyclopropylamines, the (1S,2R) and (1R,2S) enantiomers were essentially equipotent as MAO A and MAO B inhibitors, but geminal difluoro substitution caused a 100-fold potency loss, highlighting the critical importance of defined stereochemistry at each position [3]. The hydrochloride salt form provides improved aqueous solubility and handling characteristics compared to the free base (MW 199.20 for free base vs. 235.66 for HCl salt), facilitating accurate dosing in biochemical assays . Racemic cis/trans mixtures or undefined stereochemistry would confound SAR interpretation and are unsuitable for mechanistic studies requiring defined inhibitor geometry.

Chiral resolution Stereochemistry-activity relationship Mechanism-based enzyme inhibition

Recommended Application Scenarios for (1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine Hydrochloride Based on Differential Evidence


LSD1/KDM1 Inhibitor SAR Library Construction Requiring Ortho-Substituted trans-2-PCPA Scaffolds

This compound is appropriate as a core scaffold or control compound in LSD1 inhibitor SAR libraries where ortho-substitution on the phenyl ring is required to achieve selectivity over MAO-B, as demonstrated by the Mimasu et al. (2010) structural design paradigm [1]. The ortho-OCF₂H group occupies the spatial position identified as critical for steric discrimination between LSD1 and MAO-B active sites (Y398/Y435 residues). Researchers constructing focused libraries around the 2-ACPA scaffold can use this compound as a synthetic intermediate for further N-alkylation or as a reference compound for ortho-substituted analog potency benchmarking, following the precedent of S2101 development where ortho-substitution enabled 186-fold LSD1 potency improvement over unsubstituted 2-PCPA .

Metabolic Stability Optimization via –OCF₂H-for-OCH₃ Isosteric Replacement in Cyclopropylamine Leads

When a cyclopropylamine lead compound contains a metabolically labile ortho-methoxy group, this compound serves as the direct –OCF₂H isosteric replacement to assess metabolic stabilization. The difluoromethoxy group reduces susceptibility to CYP450-mediated oxidative O-dealkylation compared to –OCH₃, as established by Chauret et al. (2002) and further validated in PDE4 inhibitor optimization programs [2]. The conformational polarity adaptability of –OCF₂H (Müller 2014) may also modulate logD and permeability in ways distinct from –OCH₃, making this compound valuable for comparative PK profiling [3].

Positional Isomer Probe for Ortho vs. Para Substituent Effects in Cyclopropylamine Pharmacology

In conjunction with its para isomer (CAS 1807939-84-9), this ortho-substituted compound enables direct head-to-head comparison of positional substitution effects on enzyme inhibition, cellular permeability, and target engagement within the same 2-arylcyclopropylamine scaffold. This paired-isomer approach is essential for mapping the spatial requirements of LSD1, MAO-A, and MAO-B active sites and for distinguishing ortho-specific steric effects from general electronic effects of the –OCF₂H group. The commercial availability of both isomers at defined purity (≥95%) makes such comparative studies feasible .

Mechanistic Enzyme Inhibition Studies Requiring Defined (1R,2S) Stereochemistry

The single-enantiomer (1R,2S) form enables accurate determination of mechanism-based inhibition kinetic parameters (kinact, KI, kinact/KI) against flavin-dependent amine oxidases (LSD1, MAO-A, MAO-B). As established by Ye et al. (2005) and Yoshida et al. (2004), trans-stereochemistry is essential for potent inhibition in this class, and even stereochemical impurities can confound kinact/KI measurements [4]. The hydrochloride salt form provides reproducible solubility in aqueous assay buffers, facilitating precise concentration-response curve generation. This compound is suitable for use as a reference inhibitor in LSD1 and MAO biochemical screening campaigns where stereochemically defined tool compounds are required.

Quote Request

Request a Quote for (1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.